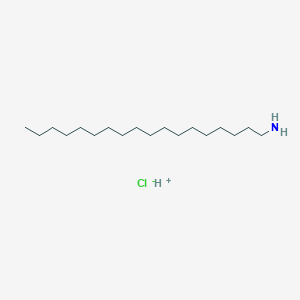

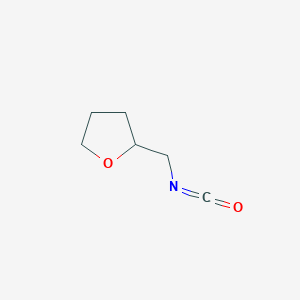

![molecular formula C8H7F3N2S B156821 Thiourea, [2-(trifluoromethyl)phenyl]- CAS No. 1736-71-6](/img/structure/B156821.png)

Thiourea, [2-(trifluoromethyl)phenyl]-

Übersicht

Beschreibung

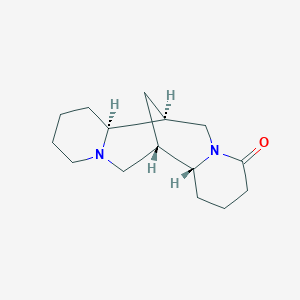

Thiourea, [2-(trifluoromethyl)phenyl]- is a type of thiourea compound . Thiourea catalyst, also known as Schreiner’s Thiourea, is commonly used as a hydrogen-bond donor in the activation of carbonyls, nitroolefins, imines, etc . It is also known as a chiral thiourea organocatalyst developed by the Jacobsen’s group for asymmetric organic synthesis .

Synthesis Analysis

Thiourea derivatives are prepared by reacting 3-(trifluoromethyl)aniline with commercial aliphatic and aromatic isothiocyanates . The yields varied from 35% to 82% . Another method involves the reaction of hydrogen sulfide with calcium cyanamide in the presence of carbon dioxide .Molecular Structure Analysis

The molecular structure of thiourea, [2-(trifluoromethyl)phenyl]- is planar . The C=S bond distance is 1.71 Å, and the C-N distances average 1.33 Å .Chemical Reactions Analysis

Thiourea derivatives are known for their ability to activate substrates and subsequently stabilize partially developing negative charges (e.g., oxyanions) in the transition states employing explicit double hydrogen bonding . They are used extensively in promoting organic transformations .Physical And Chemical Properties Analysis

Thiourea, [2-(trifluoromethyl)phenyl]- is a solid substance . Its molecular weight is 220.22 . The melting point ranges from 158-163°C .Wissenschaftliche Forschungsanwendungen

Application of 1- 2-(Trifluoromethyl)phenyl imidazole

Specific Scientific Field

Pharmacology and Neuroscience

Summary of the Application

1- 2-(Trifluoromethyl)phenyl imidazole is a potent nitric oxide synthase inhibitor . It has been studied for its antidepressant effects .

Methods of Application or Experimental Procedures

In research settings, this compound is typically administered to animal models in a controlled manner to study its effects .

Results or Outcomes

This compound has been found to reduce manifestations of stress in an animal model as well as fluoxetine .

Safety And Hazards

Thiourea, [2-(trifluoromethyl)phenyl]- is considered hazardous. It may form combustible dust concentrations in air. It is harmful if swallowed and is suspected of causing cancer and damaging the unborn child . It is recommended to avoid dust formation, avoid contact with skin and eyes, and use personal protective equipment .

Zukünftige Richtungen

Thiourea derivatives have diverse biological activities, like antibacterial and anticancer activities, and they have a high impact on the central nervous system of rodents . They are known for their strong inhibitory effect on Gram-positive pathogens . Their potency was noticeable towards both planktonic and biofilm-forming structures of staphylococcal species . Thiourea-derived connections exert also cytotoxicity against different cell line tissues , as well as the panel of viruses . Additionally, thiourea compounds are extensively used for coordination complexes with metal ions or cyclic derivatives such as tetrazoles that could serve as medicinal agents. Thiourea structures are an important bioactive substructure in various bio-molecules having various biological activities . Therefore, the future directions of thiourea, [2-(trifluoromethyl)phenyl]-, could involve further exploration of its biological activities and potential applications in medicine.

Eigenschaften

IUPAC Name |

[2-(trifluoromethyl)phenyl]thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3N2S/c9-8(10,11)5-3-1-2-4-6(5)13-7(12)14/h1-4H,(H3,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVXFFFHGYOYYQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(F)(F)F)NC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7061934 | |

| Record name | Thiourea, [2-(trifluoromethyl)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7061934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Thiourea, [2-(trifluoromethyl)phenyl]- | |

CAS RN |

1736-71-6 | |

| Record name | N-[2-(Trifluoromethyl)phenyl]thiourea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1736-71-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiourea, N-(2-(trifluoromethyl)phenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001736716 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiourea, N-[2-(trifluoromethyl)phenyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Thiourea, [2-(trifluoromethyl)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7061934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | o-(trifluoromethyl)phenylthiourea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.531 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.